2-Ethoxy-5-isopropylbenzoic acid
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Overview
Description
Benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.254 g/mol . It is also known by its systematic name, 2-ethoxy-5-isopropylbenzoic acid . This compound is characterized by its benzoic acid core substituted with ethoxy and isopropyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) typically involves the esterification of 2-ethoxybenzoic acid with isopropyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid, and the mixture is heated to facilitate the esterification process. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a simpler structure.
2-Ethoxybenzoic acid: Lacks the isopropyl group.
5-Isopropylbenzoic acid: Lacks the ethoxy group.
Uniqueness
Benzoic acid, 2-ethoxy-5-(1-methylethyl)- (9CI) is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
773873-61-3 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-6-5-9(8(2)3)7-10(11)12(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
PEPZKJNLBDZDSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)C(=O)O |
Origin of Product |
United States |
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